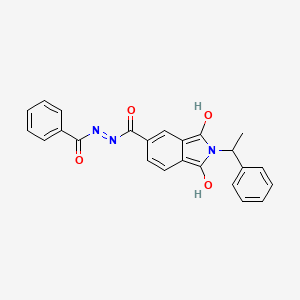![molecular formula C21H21NO4 B4164208 2-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4164208.png)
2-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
2-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione, also known as A-317491, is a selective antagonist of the P2X3 and P2X2/3 receptors. These receptors are involved in nociception, the process of sensing and transmitting pain signals. A-317491 has been extensively studied for its potential use in the treatment of chronic pain.
Mecanismo De Acción
2-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione works by blocking the P2X3 and P2X2/3 receptors, which are involved in the transmission of pain signals. By blocking these receptors, 2-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione can reduce the transmission of pain signals and thus reduce pain. The exact mechanism of action of 2-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione is still being studied.
Biochemical and physiological effects:
2-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of inflammatory cytokines, which are involved in the development of chronic pain. It has also been shown to reduce the activity of glial cells, which play a role in the development of chronic pain. Additionally, 2-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione has been shown to have a low toxicity profile, making it a promising candidate for further study.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione in lab experiments is its selectivity for the P2X3 and P2X2/3 receptors. This makes it a useful tool for studying the role of these receptors in pain transmission. However, one limitation of using 2-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 2-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione. One area of interest is the potential use of 2-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione in the treatment of chronic pain in humans. Clinical trials are currently underway to evaluate the safety and efficacy of 2-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione in humans. Additionally, further research is needed to fully understand the mechanism of action of 2-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione and its potential use in other areas of medicine, such as cancer and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
2-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential use in the treatment of chronic pain. Several studies have shown that 2-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione can effectively reduce pain in animal models of chronic pain, including neuropathic pain and inflammatory pain. It has also been shown to have a rapid onset of action and a long duration of effect.
Propiedades
IUPAC Name |
2-[3-(2-methoxy-4-prop-2-enylphenoxy)propyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-3-7-15-10-11-18(19(14-15)25-2)26-13-6-12-22-20(23)16-8-4-5-9-17(16)21(22)24/h3-5,8-11,14H,1,6-7,12-13H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSKLQHZRWPIMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{2-[4-(benzyloxy)phenoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4164139.png)
![2-({[(2,6-dichlorobenzyl)thio]acetyl}amino)-5-hydroxybenzoic acid](/img/structure/B4164140.png)
![N'-[4-(4-allyl-2-methoxyphenoxy)butyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4164149.png)
![N-{[4-allyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4164154.png)
![7-{(5-iodo-2-methoxyphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4164155.png)
![2-[4-(1H-benzimidazol-1-yl)butoxy]benzonitrile oxalate](/img/structure/B4164157.png)
![3,3'-[(3-ethoxy-4-hydroxyphenyl)methylene]bis(1H-indole-2-carboxylic acid)](/img/structure/B4164169.png)
![2-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4164176.png)


![2-(5-chloro-2-pyridinyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4164188.png)
![methyl 4-[2-(benzyloxy)-5-chlorophenyl]-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4164189.png)

![tetrahydro-2-furanylmethyl 7-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4164234.png)